molecular formula C13H15NO B2936407 1-(1-Isopropyl-1H-indol-3-yl)ethanone CAS No. 949035-36-3

1-(1-Isopropyl-1H-indol-3-yl)ethanone

Cat. No.: B2936407
CAS No.: 949035-36-3
M. Wt: 201.269
InChI Key: RIYXUGVAUWGENS-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-indol-3-yl)ethanone is a substituted indole derivative featuring an acetyl group at the 3-position and an isopropyl group at the 1-position of the indole ring. This compound belongs to a broader class of indolyl ethanones, which are pivotal intermediates in medicinal chemistry and materials science due to their structural versatility.

Properties

IUPAC Name

1-(1-propan-2-ylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-9(2)14-8-12(10(3)15)11-6-4-5-7-13(11)14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYXUGVAUWGENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isopropyl-1H-indol-3-yl)ethanone typically involves the alkylation of indole derivatives. One common method is the Friedel-Crafts acylation of 1-isopropylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Friedel-Crafts Cyclization

This ketone participates in ZnCl₂-mediated cyclization reactions to form polycyclic indole derivatives. A representative procedure involves:

Reaction Components Conditions Product Yield
1-(1-isopropyl-1H-indol-3-yl)ethanone + ZnCl₂Reflux in ethanol (3-5 hr)3-substituted indole fused systems78-80%

The mechanism involves Lewis acid activation of the carbonyl group, enabling intramolecular electrophilic attack at the indole's C2 position. Reaction progress is monitored by TLC, with final purification via ethanol recrystallization .

Vilsmeier-Haack Formylation

The electron-rich indole system undergoes regioselective formylation at the C2 position:

Reagent System Temperature Time Outcome
POCl₃/DMF-5°C → 83°C3 hr2-formyl-indole derivative

Key steps include:

  • Slow addition of POCl₃ to DMF at -5°C to generate the Vilsmeier reagent

  • Reaction with this compound under reflux

  • Quenching with ice-water to precipitate the product

Nucleophilic Additions at the Ketone

The acetyl group undergoes classical carbonyl reactions:

A. Grignard Addition

text
Reaction: 1. Add methylmagnesium bromide (2 equiv) to ketone in dry THF 2. Stir at 0°C → RT for 4 hr Product: 1-(1-isopropyl-1H-indol-3-yl)-2-propanol Purification: Column chromatography (hexane/EtOAc 4:1)

B. Hydrazone Formation

Hydrazine Derivative Solvent Time Conversion
2,4-dinitrophenylhydrazineEthanol2 hr>95%

Cross-Coupling Reactions

The indole system participates in copper-catalyzed couplings:

text
General procedure [2]: 1. Treat with oxalyl chloride (1 equiv) in THF at 0°C 2. Add terminal alkyne (2 equiv), CuI (5 mol%), Et₃N (4 equiv) 3. Stir at RT for 12 hr → Forms alkynylated diketones (confirmed by ¹H NMR)

Oxidation Behavior

The ketone resists common oxidants (KMnO₄, Cr

Scientific Research Applications

1-(1-Isopropyl-1H-indol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs of 1-(1-Isopropyl-1H-indol-3-yl)ethanone, highlighting substituent variations and their implications:

Compound Name Substituent (1-position) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Synthesis Yield References
1-(1H-Indol-3-yl)ethanone H (parent compound) C₁₀H₉NO 159.19 Not reported Baseline for comparison
1-(1-Methyl-1H-indol-3-yl)ethanone Methyl C₁₁H₁₁NO 173.21 108–109 80% yield; IR (CO: 1662 cm⁻¹)
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone 4-Methylphenylsulfonyl C₁₇H₁₅NO₃S 313.36 148–149 90% yield; IR (SO₂: 1382, 1299 cm⁻¹)
1-(2-Hydroxy-1H-indol-3-yl)ethanone 2-Hydroxy C₁₀H₉NO₂ 175.19 Not reported Increased polarity due to -OH
1-(7-Nitro-1H-indol-3-yl)ethanone 7-Nitro C₁₀H₈N₂O₂ 204.18 Not reported Electron-withdrawing nitro group
1-(1-Methyl-1H-indazol-3-yl)ethanone Methyl (indazole core) C₁₀H₁₀N₂O 174.20 Not reported Indazole vs. indole ring system
UR-144 (Tetramethylcyclopropyl analog) Tetramethylcyclopropyl C₁₆H₁₉NO 241.33 Not reported Synthetic cannabinoid analog

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 1-(7-Nitro-1H-indol-3-yl)ethanone) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., methyl) stabilize the indole ring .
  • Functional Group Impact: Sulfonyl derivatives (e.g., 8c in ) exhibit higher molecular weights and melting points due to increased polarity and hydrogen bonding capacity .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: The acetyl carbonyl stretch (1662–1665 cm⁻¹) is consistent across analogs . Sulfonyl groups introduce additional peaks (1382, 1299 cm⁻¹) .
  • NMR Data: For 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone, characteristic signals include δ 2.60 (CH₃CO) and δ 8.81 (H-2 indole proton) . Isopropyl substitution would likely split the 1-position proton signals into a multiplet due to steric hindrance.

Biological Activity

1-(1-Isopropyl-1H-indol-3-yl)ethanone, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through various organic reactions involving indole derivatives. Typically, it involves the reaction of isopropyl-substituted indoles with ethanoyl chloride or related acylating agents. The structural formula can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas.

Anti-inflammatory Activity

A study focused on the compound's effects on cyclooxygenase (COX) enzymes, particularly COX-2, demonstrated significant inhibition. The compound exhibited an IC50 value indicating effective anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Effects

In vivo studies have shown that this compound possesses analgesic properties. Experimental models involving pain induction revealed that the compound significantly reduced pain responses, suggesting its potential as an analgesic agent .

Antitumor Activity

Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. It was found to inhibit cell proliferation in several assays, with IC50 values that suggest effectiveness comparable to known anticancer agents .

Structure-Activity Relationships (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. The isopropyl group appears to contribute positively to the pharmacokinetic profile by improving metabolic stability and enhancing binding affinity to target enzymes .

Case Studies

Several case studies have documented the biological evaluations of this compound:

StudyFindings
Study 1 Evaluated anti-inflammatory effects in a rat model; significant reduction in paw edema was observed.
Study 2 Investigated analgesic properties using the hot plate test; results indicated a dose-dependent reduction in pain response.
Study 3 Assessed cytotoxicity against A549 lung cancer cells; demonstrated an IC50 value of 15 µM, indicating substantial antiproliferative activity.

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